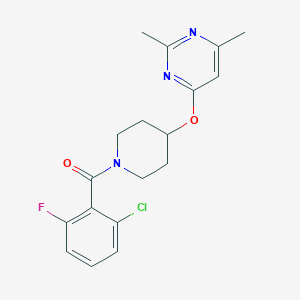

(2-Chloro-6-fluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Descripción

This compound features a piperidin-1-yl methanone core linked to a 2-chloro-6-fluorophenyl group and a 2,6-dimethylpyrimidin-4-yloxy substituent. The chloro and fluoro substituents on the phenyl ring may enhance electron-withdrawing effects, while the dimethylpyrimidine group could influence steric and electronic interactions in binding pockets .

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c1-11-10-16(22-12(2)21-11)25-13-6-8-23(9-7-13)18(24)17-14(19)4-3-5-15(17)20/h3-5,10,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMUGAHQDGZLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (2-Chloro-6-fluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with the CAS number 2034474-77-4, is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 349.8 g/mol. The structure includes a chloro and fluorine substituent on the phenyl ring, which is known to influence biological activity.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against HIV-1. Specifically, it has shown potent activity in inhibiting HIV-1 replication in vitro. The 2-chloro-6-fluoro substitution appears to enhance its antiviral properties by improving binding affinity to the viral reverse transcriptase enzyme. In assays, compounds with these substitutions demonstrated up to picomolar activity against wild-type HIV-1 and were effective against various clinically relevant mutants .

The proposed mechanism of action for this compound involves interference with viral replication processes and possibly modulation of cellular pathways involved in inflammation and immune response. The presence of the piperidine moiety may contribute to its ability to cross biological membranes effectively, enhancing its bioavailability and therapeutic potential.

Case Studies

- HIV Inhibition : A study comparing various 2-chloro-6-fluorobenzyl derivatives demonstrated that those with additional substitutions at the C5 position exhibited superior inhibitory activity against HIV-1 compared to their non-substituted counterparts .

- Antimicrobial Screening : In a broader screening of pyrimidine derivatives, compounds structurally related to (2-Chloro-6-fluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone were evaluated for their minimum inhibitory concentrations (MICs). Results indicated promising antimicrobial activity, suggesting that further exploration into this compound could yield valuable insights into its therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.8 g/mol |

| CAS Number | 2034474-77-4 |

| Antiviral Activity | Potent against HIV-1 |

| Antimicrobial Activity | Moderate to good (related compounds) |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to analogs with piperidinyl methanone scaffolds and heterocyclic substituents. A key example from EP 1 808 168 B1 () is: (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

Key structural differences :

- Aromatic ring: The target compound uses a 2-chloro-6-fluorophenyl group, whereas the patent analog employs a 2-chloro-pyridin-4-yl group.

- Heterocyclic substituent : The target’s 2,6-dimethylpyrimidin-4-yloxy group contrasts with the patent compound’s pyrazolo-pyrimidinyloxy group. The latter includes a methanesulfonylphenyl moiety, which may enhance solubility or receptor affinity via sulfonyl interactions.

Table 1: Structural Comparison

| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Aromatic Ring | 2-Chloro-6-fluorophenyl | 2-Chloro-pyridin-4-yl |

| Heterocyclic Substituent | 2,6-Dimethylpyrimidin-4-yloxy | Pyrazolo[3,4-d]pyrimidin-4-yloxy |

| Additional Groups | None | 4-Methanesulfonylphenyl |

| Potential Impact | Lipophilicity (methyl), halogen effects | Enhanced solubility (sulfonyl), π-stacking (pyrazole) |

Chemoinformatic Similarity Analysis

Similarity coefficients, such as the Tanimoto coefficient, quantify structural overlap between binary fingerprints (e.g., presence/absence of functional groups). Based on , the target compound and the patent analog share moderate similarity due to their piperidinyl methanone backbone and chloro-substituted aromatic rings. However, differences in heterocyclic substituents and sulfonyl groups reduce the coefficient.

Table 2: Hypothetical Similarity Scores

| Coefficient | Target vs. Patent Compound | Interpretation |

|---|---|---|

| Tanimoto | ~0.65 | Moderate overlap; divergent substituents |

| Dice | ~0.72 | Higher weight on shared features |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.